The presence of both an amine and a ketone functional group makes 2-Amino-5-bromobenzophenone a versatile building block for organic synthesis. It could potentially serve as a precursor for the synthesis of more complex molecules with desired properties.
The combination of a bromine atom and an amine group can be a pharmacophore, a structural feature that interacts with a biological target. Research into similar molecules suggests potential for 2-Amino-5-bromobenzophenone to be a starting point for designing and developing new drugs []. However, further studies are needed to explore this possibility.
Aromatic ketones like 2-Amino-5-bromobenzophenone can self-assemble into liquid crystals or other functional materials due to their specific interactions []. More research is needed to determine if 2-Amino-5-bromobenzophenone exhibits these properties.
2-Amino-5-bromobenzophenone is an organic compound with the molecular formula C₁₃H₁₀BrNO and a molecular weight of 276.13 g/mol. It is characterized by the presence of an amino group and a bromine atom attached to a benzophenone structure, which consists of two phenyl rings connected by a carbonyl group. This compound appears as a light yellow to dark green powder or crystal and has a melting point between 111 °C and 115 °C . The compound is known for its reactivity due to the bromine atom, which can participate in various
Currently, there is no scientific literature available describing a specific mechanism of action for 2-Amino-5-bromobenzophenone. Its role in biological systems or interaction with other compounds remains unknown.
Given its presence in proteomics research catalogs [], it is possible that 2-Amino-5-bromobenzophenone might serve as a probe molecule for labeling or interacting with specific proteins. However, further investigation is required to confirm this hypothesis.
These reactions are significant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The biological activity of 2-amino-5-bromobenzophenone has been explored in various studies. It has demonstrated:
Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
There are multiple synthetic routes for producing 2-amino-5-bromobenzophenone. A common method involves:
Other methods include variations in starting materials and conditions, highlighting the versatility of synthetic approaches available for this compound【1】【3】.
2-Amino-5-bromobenzophenone finds applications in various fields:
Interaction studies involving 2-amino-5-bromobenzophenone have focused on its reactivity with biological molecules. Research indicates potential interactions with proteins and nucleic acids, which may explain its biological activities. These studies are vital for understanding how this compound can be utilized in drug design and development【3】【4】.
Several compounds share structural similarities with 2-amino-5-bromobenzophenone. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-4-bromobenzophenone | C₁₃H₉BrN₂O | Contains two amino groups; different substitution pattern. |
4-Amino-3-bromobenzophenone | C₁₃H₉BrN₂O | Different position of amino group; potential different reactivity. |
Benzophenone | C₁₄H₁₀O | Lacks amino and bromine groups; serves as a baseline for comparison. |
The presence of both an amino group and a bromine atom distinguishes 2-amino-5-bromobenzophenone from its analogs, contributing to its unique chemical reactivity and biological activity【1】【3】【4】.
Irritant